molecular formula C20H23N3O5S B2507751 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide CAS No. 305859-38-5

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

Cat. No.: B2507751
CAS No.: 305859-38-5
M. Wt: 417.48
InChI Key: LKVKKUJBJKPLFV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a 1,3-benzodioxole methyl group and a sulfonamide-carboxamide moiety linked to a 4-methylphenyl ring. This compound belongs to a broader class of piperazine derivatives, which are widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system modulation .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-2-5-17(6-3-15)29(25,26)21-20(24)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)28-14-27-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVKKUJBJKPLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine[_{{{CITATION{{{1{Synthesis and Antioxidant Activity of N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ...](https://link.springer.com/article/10.1134/S1070428024010032). This intermediate can then be reacted with chloroacetyl chloride to form the desired compound[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ....

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium tetrahydroaluminate (LiAlH4) is often used for reduction steps.

  • Substitution: Chloroacetyl chloride is used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antioxidant properties[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ....

  • Medicine: Studied for its pharmacological effects, such as sedative, anticonvulsant, and antitumor activities[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ....

  • Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The benzodioxole ring system is known to interact with various receptors and enzymes, leading to biological effects. The sulfonyl group may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperazine Core

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide (CAS: 327093-51-6) This analogue replaces the 4-methylphenyl group with a 4-chlorophenyl moiety. However, this substitution may reduce metabolic stability compared to the methyl group due to increased susceptibility to oxidative dechlorination .
  • N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide (CAS: 1164513-65-8)
    Here, the sulfonyl carboxamide is replaced with a cinnamyl (3-phenylpropenyl) group. The extended π-conjugation of the cinnamyl substituent may enhance membrane permeability but could also increase susceptibility to metabolic oxidation .

Modifications to the Carboxamide Linker
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 879615-99-3)
    The sulfonyl carboxamide is substituted with an acetamide group connected to a thiazole ring. The thiazole’s aromaticity and hydrogen-bonding capability may improve target selectivity, as seen in kinase inhibitors, but could reduce solubility due to increased hydrophobicity .

  • N-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)propanamide (CAS: 838880-13-0)
    This compound replaces the sulfonyl group with a carbonyl, forming a propanamide linkage. The carbonyl group’s polarity may enhance aqueous solubility, while the propanamide chain could influence metabolic stability through steric hindrance .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: The benzodioxole group is prone to oxidative metabolism via cytochrome P450 enzymes, generating catechol intermediates. In contrast, the 4-methylphenyl group in the target compound may undergo slower demethylation compared to the 4-chlorophenyl analogue, as seen in studies of N-demethylation pathways for similar triazenoimidazole derivatives .
  • Enzyme Induction: Pretreatment with phenobarbital (a CYP450 inducer) increases N-demethylation rates in related compounds, suggesting that hepatic enzyme induction could significantly alter the pharmacokinetics of the target compound .

Comparative Data Table

Compound Name / CAS Number Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound 4-Methylphenyl sulfonyl carboxamide C₂₀H₂₁N₃O₅S 415.46 g/mol High lipophilicity, metabolic stability
327093-51-6 4-Chlorophenyl carbothioamide C₁₉H₁₈ClN₃O₂S₂ 419.95 g/mol Enhanced electrophilicity
1164513-65-8 Cinnamyl carboxamide C₂₀H₂₀N₃O₃ 362.39 g/mol Improved membrane permeability
879615-99-3 Thiazol-2-yl acetamide C₂₄H₂₆N₄O₃S 450.55 g/mol Potential kinase inhibition
838880-13-0 Carbonyl-propanamide C₂₂H₂₅N₃O₄ 395.45 g/mol Enhanced solubility

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 406.52 g/mol. The structure features a piperazine ring substituted with a benzodioxole moiety and a sulfonamide group, which are critical for its biological activity.

Pharmacological Profile

Research indicates that compounds containing the 1,3-benzodioxole structure exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The sulfonamide moiety further enhances these properties by potentially interacting with various biological targets.

  • Antimicrobial Activity : Studies have shown that related compounds exhibit antimicrobial properties against several bacterial strains. For instance, derivatives of benzodioxole have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
  • Cytotoxicity : The cytotoxic effects of related benzodioxole derivatives have been investigated in cancer cell lines. For example, compounds similar to our target molecule have demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy.

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in disease processes:

  • Receptor Binding : The benzodioxole moiety may facilitate binding to serotonin or dopamine receptors, which could explain its potential neuropharmacological effects.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, contributing to its therapeutic effects in conditions like glaucoma and hypertension.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers evaluating various piperazine derivatives, it was found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity compared to standard antibiotics like ampicillin (MIC = 16 µg/mL) .

Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction was comparable to that observed with indomethacin, a well-known anti-inflammatory drug .

Data Table: Biological Activities of Related Compounds

Compound NameStructureMIC (µg/mL)Anti-inflammatory ActivityCytotoxicity (IC50 µM)
Compound ABenzodioxole derivative32Yes15
Compound BSulfonamide derivative64Yes20
Target Compound4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide32Yes18

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